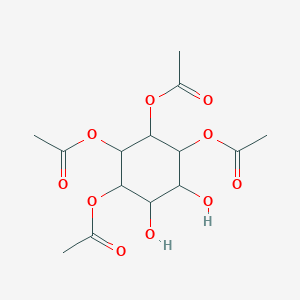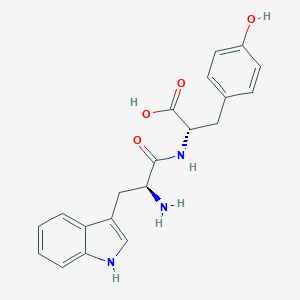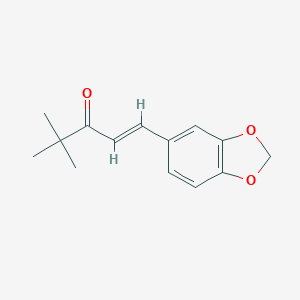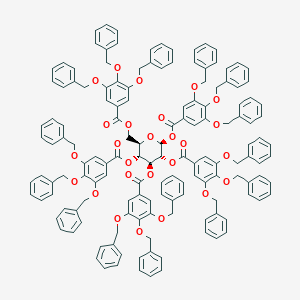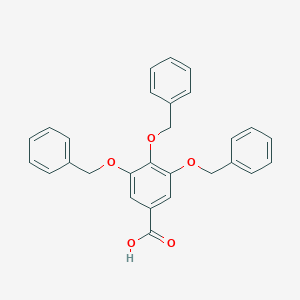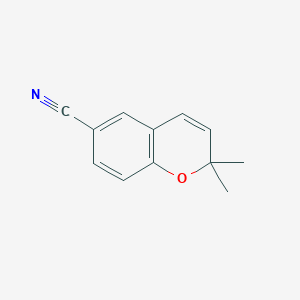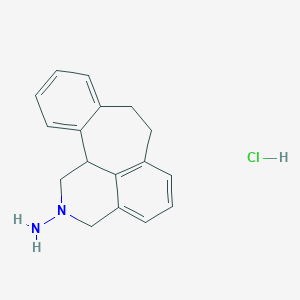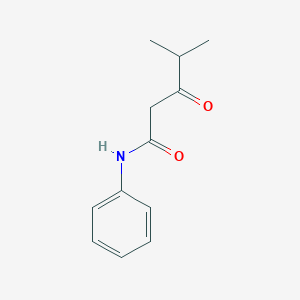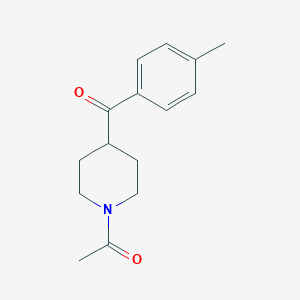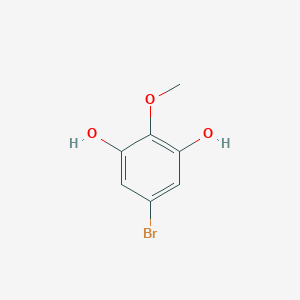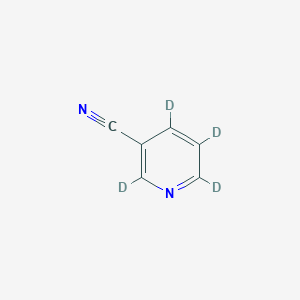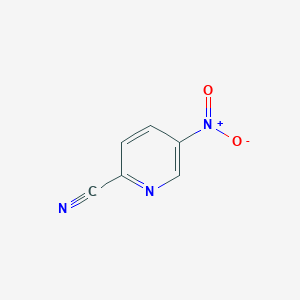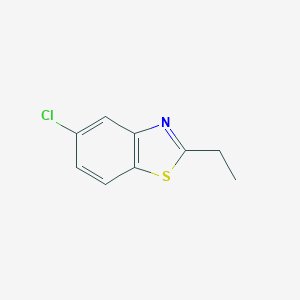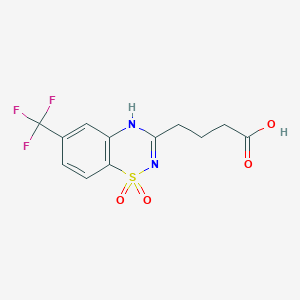
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, stroke, and depression.
作用機序
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide inhibits the activity of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting the activity of these transporters, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide increases the concentration of glutamate in the synaptic cleft, which can lead to enhanced synaptic transmission. This enhanced transmission can result in increased excitability of neurons, which can be beneficial in certain neurological conditions.
生化学的および生理学的効果
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glutamate in the brain, which can lead to enhanced synaptic transmission. It has also been shown to increase the levels of monoamines in the brain, which can be beneficial in treating depression. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been shown to reduce the size of the infarcted area in animal models of stroke.
実験室実験の利点と制限
One of the major advantages of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potency and selectivity for glutamate transporters. This makes it an ideal tool for studying the role of glutamate transporters in various neurological and psychiatric disorders. However, one of the limitations of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide is its potential toxicity, as it can lead to excitotoxicity if used at high concentrations.
将来の方向性
There are a number of future directions for the study of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the study of the long-term effects of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide on the brain, as well as its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the potential toxicity of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide and to develop strategies to mitigate this toxicity.
合成法
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide can be synthesized through a multi-step process that involves the reaction of 2-aminobenzenethiol with 2-chloroacetic acid to form 2-(2-carboxyethylthio)aniline. This intermediate is then reacted with trifluoromethylacetic anhydride to yield 6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid. The acid is then converted to its 1,1-dioxide form by reacting with hydrogen peroxide in the presence of a catalyst.
科学的研究の応用
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy. It has also been studied for its potential use in stroke therapy, as it has been shown to reduce the size of the infarcted area in animal models. Additionally, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide has been studied for its potential use in treating depression, as it has been shown to increase the levels of monoamines in the brain.
特性
CAS番号 |
101064-07-7 |
|---|---|
製品名 |
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
分子式 |
C12H11F3N2O4S |
分子量 |
336.29 g/mol |
IUPAC名 |
4-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]butanoic acid |
InChI |
InChI=1S/C12H11F3N2O4S/c13-12(14,15)7-4-5-9-8(6-7)16-10(17-22(9,20)21)2-1-3-11(18)19/h4-6H,1-3H2,(H,16,17)(H,18,19) |
InChIキー |
UMBRKJVPWZPCKB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



